(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
The compound “(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone” is a heterocyclic small molecule featuring a pyrrolidine core substituted with a chloropyrimidine moiety via an ether linkage and a 5-chlorothiophene group via a methanone bridge. Its structural complexity arises from the integration of pyrimidine (a six-membered aromatic ring with two nitrogen atoms) and thiophene (a five-membered sulfur-containing aromatic ring), both substituted with chlorine atoms. The pyrrolidine ring introduces conformational flexibility, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-8-5-16-13(17-6-8)20-9-3-4-18(7-9)12(19)10-1-2-11(15)21-10/h1-2,5-6,9H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOIIZXGPXPSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Moiety: Starting from a chlorinated pyrimidine derivative, the compound can be synthesized through nucleophilic substitution reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Thiophene Attachment: The thiophene ring can be attached through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine or pyrrolidine rings, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, such compounds may be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives documented in the literature. A detailed comparison is provided below:
Key Observations :
- Chlorine Substituents: The presence of chlorine in both the pyrimidine and thiophene rings of the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
- Heterocyclic Diversity : Pyrimidine and thiophene combinations (as in the target compound) are less common than pyrazole-thiophene hybrids (e.g., compound 7a), which are typically optimized for antimicrobial activity .
- Synthetic Accessibility : The target compound’s pyrrolidine linker allows for modular synthesis, akin to the indoline-pyrrolopyrimidine derivative (compound in ), which achieved a 64% yield using coupling reactions .
Crystallographic and Computational Analysis
Tools like Mercury CSD 2.0 () enable packing similarity calculations between the target compound and its analogs. For instance:
Biological Activity
The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.77 g/mol. The presence of multiple functional groups, including a chloropyrimidine moiety, a pyrrolidine ring, and a chlorothiophene group, suggests diverse pharmacological potentials.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.77 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, the chlorinated pyrimidine derivatives have been linked to antibacterial effects through mechanisms involving the inhibition of bacterial enzyme systems. The presence of the thiophene ring may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The SAR studies suggest that modifications in the pyrrolidine and thiophene rings can significantly influence the potency and selectivity of these compounds against COX enzymes.
The mechanism of action for (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone likely involves interactions with specific biological targets such as kinases or receptors involved in signaling pathways related to inflammation and infection.
Case Studies
- Anticancer Research : A study highlighted the effectiveness of similar pyrimidine derivatives in targeting essential kinases involved in cancer cell proliferation. The compound's structural features may confer selectivity towards these kinases, suggesting potential applications in oncology.
- Antiviral Activity : Research into related compounds has shown promise against viral infections by inhibiting viral replication processes. The unique combination of functional groups in this compound could enhance its efficacy against specific viral targets.
Synthesis
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves several steps:
- Formation of Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of Chloropyrimidine Moiety : This step often involves nucleophilic substitution reactions where the chloropyrimidine is introduced to the pyrrolidine structure.
- Coupling with Thiophene : The final step involves coupling reactions to attach the thiophene moiety to form the complete structure.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the heterocycles can significantly alter potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhanced antimicrobial properties |
| Pyrrolidine Ring Modifications | Increased anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
